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molecular formula C15H17NO B025675 4-Hydroxy-4-(1-naphthyl)piperidine CAS No. 100240-14-0

4-Hydroxy-4-(1-naphthyl)piperidine

Cat. No. B025675
M. Wt: 227.3 g/mol
InChI Key: UFPWCQRRHUQPFY-UHFFFAOYSA-N
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Patent
US05912256

Procedure details

A mixture of 1.5 gm (4.7 mMol) 1-benzyl-4-hydroxy-4-(naphth-1-yl)piperidine and 0.1 gm 5% palladium on carbon in 45 mL methanol was stirred under a hydrogen atmosphere for 2 days at room temperature. The reaction mixture was then filtered through a bed of celite and the filtrate concentrated under reduced pressure. The residue was subjected to flash silica gel chromatography, eluting with dichloromethane containing 17% methanol. Fractions containing product were combined and concentrated under reduced pressure to provide 0.526 gm (49%) of the title compound as a white solid.
Name
1-benzyl-4-hydroxy-4-(naphth-1-yl)piperidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([OH:24])([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].CO>[OH:24][C:11]1([C:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
1-benzyl-4-hydroxy-4-(naphth-1-yl)piperidine
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=CC2=CC=CC=C12)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
45 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere for 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a bed of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with dichloromethane containing 17% methanol
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OC1(CCNCC1)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.526 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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